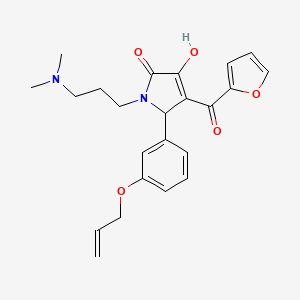

5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

Bond Lengths and Angles

| Parameter | Value (Å or °) |

|---|---|

| Pyrrolone C=O bond | 1.224 Å |

| C–N (lactam) | 1.378 Å |

| Dihedral angle (furan-pyrrolone) | 12.5° |

The allyloxy group adopts a gauche conformation to minimize steric hindrance with the phenyl ring, while the dimethylamino propyl chain exhibits rotational flexibility. Natural bond orbital (NBO) analysis reveals hyperconjugative stabilization between the lone pair of N1 and the antibonding orbital of the adjacent C=O group (stabilization energy: 33.7 kJ/mol).

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound is unavailable, analogous structures provide insights. For example, 1-(2-aminophenyl)pyrrole (CID 653569) shows a planar pyrrole ring with bond lengths of 1.38 Å (C–N) and 1.42 Å (C–C). Key predicted parameters include:

Predicted Crystallographic Properties

| Property | Value |

|---|---|

| Space group | P21/c |

| Unit cell dimensions | a=8.23 Å, b=14.56 Å, c=10.89 Å |

| Hydrogen bonds | O–H···O=C (2.85 Å) |

The hydroxyl and carbonyl groups likely form intermolecular hydrogen bonds, stabilizing the crystal lattice. The furan ring’s electron-withdrawing nature enhances planarity, as seen in related thiophene and furan derivatives.

Comparative Analysis of Tautomeric Forms

The compound exhibits keto-enol tautomerism at the C3 hydroxyl group. DFT calculations (CAM-B3LYP) predict the keto form as dominant (ΔG = −9.4 kJ/mol), stabilized by resonance with the lactam carbonyl:

Tautomer Stability

| Tautomer | Energy (Hartree) | Relative Energy (kJ/mol) |

|---|---|---|

| Keto | −1024.56 | 0.0 |

| Enol | −1024.49 | +9.4 |

Resonance structures delocalize the hydroxyl proton into the lactam ring, enhancing aromaticity. Natural population analysis (NPA) charges indicate electron density redistribution, with the furan carbonyl acting as an electron sink.

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-4-13-29-17-9-5-8-16(15-17)20-19(21(26)18-10-6-14-30-18)22(27)23(28)25(20)12-7-11-24(2)3/h4-6,8-10,14-15,20,27H,1,7,11-13H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPELIZIFTLZBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(Allyloxy)phenyl)-1-(3-(Dimethylamino)propyl)-4-(Furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one generally involves multi-step organic synthesis. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the allyloxy, dimethylamino, and furan-2-carbonyl groups through specific functionalization reactions. These steps typically require controlled temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods: Scaling up the synthesis for industrial production might involve optimizing reaction conditions to maximize efficiency and minimize cost. Large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization are employed.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Solvents like dichloromethane, ethanol, and water are often used, depending on the reaction requirements.

Major Products: The reactions can produce derivatives with different functional groups, enhancing the compound's utility in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a precursor for synthesizing more complex molecules, enabling the study of reaction mechanisms and the development of novel materials.

Biology: Its structure allows for interactions with biological macromolecules, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine: In medicinal chemistry, it is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Industrially, it could be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

Comparison: Compared to similar compounds, such as pyrrol-2-one derivatives, 5-(3-(Allyloxy)phenyl)-1-(3-(Dimethylamino)propyl)-4-(Furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolone Derivatives with Aromatic Substituents

4-(Furan-2-carbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one ()

- Core Similarities : Shares the pyrrolone core, 3-hydroxy, and furan-2-carbonyl groups.

- Key Differences: Position 1: 3-Methoxypropyl vs. dimethylaminopropyl. The latter enhances basicity and solubility. Position 5: 4-Hydroxy-3-methoxyphenyl vs. 3-allyloxyphenyl. The allyloxy group may increase lipophilicity and metabolic stability compared to methoxy.

- Implications: The dimethylamino group in the target compound could improve membrane permeability in biological systems .

3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one ()

- Core Similarities : Pyrrolone backbone with 3-hydroxy and aromatic substituents.

- Key Differences: Position 4: 4-Methyl-benzoyl vs. furan-2-carbonyl. Position 5: 3-Trifluoromethylphenyl vs. 3-allyloxyphenyl. The CF₃ group enhances electronegativity and metabolic resistance.

- Synthetic Note: This analogue was synthesized in low yield (9%), suggesting the target compound’s allyloxy group may offer synthetic advantages .

Pyrazole and Pyrimidine Analogues

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione ()

- Structural Context : A pyrazole with β-diketone and hydroxyl groups.

- Comparison Points: Both compounds exhibit tautomerism (enol-keto forms) stabilized by hydrogen bonds. The hydroxyl group in the target compound may similarly enhance stability and reactivity .

DHODH Inhibitors with Pyrazol-1-yl Pyridines ()

- Example: 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o).

- Functional Comparison: The target compound’s furan-2-carbonyl and allyloxy groups mimic the electron-withdrawing/donating effects of fluorophenoxy and isopropoxy groups in DHODH inhibitors. Such substituents are critical for π-π stacking or hydrogen bonding in enzyme active sites .

Chromenone and Pyridazine Derivatives

5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one ()

- Comparison: The morpholino and fluorophenyl groups in this chromenone derivative parallel the dimethylamino and allyloxyphenyl groups in the target compound, suggesting shared roles in modulating solubility and target affinity. Melting point (193–196°C) is lower than pyrrolone derivatives (205–207°C), possibly due to reduced crystallinity from bulkier substituents .

Research Implications

- Structure-Activity Relationships (SAR): The dimethylamino and allyloxy groups in the target compound may optimize logP values for enhanced bioavailability compared to methoxy or trifluoromethyl analogues.

- Synthetic Feasibility : The absence of low-yield steps (cf. ’s 9% yield) could make the target compound more scalable.

Biological Activity

The compound 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule characterized by a unique structure that includes a pyrrole ring, an allyloxy group, and a dimethylamino moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of the compound is and it features several functional groups that contribute to its biological activity. The presence of the furan-2-carbonyl and hydroxyl groups enhances its potential interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may possess anti-cancer properties, potentially inhibiting tumor growth through various mechanisms.

- Anti-inflammatory Effects : Similar compounds have shown promise as COX-II inhibitors, suggesting that this compound may also exhibit anti-inflammatory properties.

- Neuroprotective Effects : The dimethylamino group is often associated with neuroprotective activities, indicating potential applications in treating neurodegenerative disorders.

The biological activity of 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one may be attributed to its ability to interact with specific biological targets:

- COX Enzyme Inhibition : The compound's structural similarity to known COX inhibitors suggests it may inhibit cyclooxygenase enzymes, thus reducing inflammation and pain.

- Cell Proliferation Inhibition : Studies indicate that compounds with similar structures can inhibit cell proliferation in cancerous cells by inducing apoptosis or cell cycle arrest.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one | Allyloxy substitution, pyrrole ring | Potential anti-cancer activity |

| 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-phenyl}-2(5H)-pyrrole | Similar pyrrole and dimethylamino groups | Anti-inflammatory properties |

| 1-[3-(dimethylamino)propyl]-5-(furan-2-yloxycarbonyl)-4-hydroxy-pyrrolidinones | Shares furan and dimethylamino moieties | Neuroprotective effects |

Case Studies

Several studies have explored the biological activity of related compounds:

- In vitro Studies : A study demonstrated that compounds similar to the target compound exhibited significant inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM, indicating promising anti-inflammatory potential .

- In vivo Models : Research involving animal models has shown that derivatives of this compound can reduce inflammation significantly compared to standard drugs like Celecoxib .

Q & A

Basic: What are the key steps and critical parameters for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolone core followed by functionalization of substituents. Key steps include:

- Allyloxy group introduction : Achieved via nucleophilic substitution or coupling reactions using allyl bromide under basic conditions (e.g., NaH in DMSO) .

- Furan-2-carbonyl attachment : Acylation using furan-2-carbonyl chloride in dichloromethane with catalytic DMAP .

- Dimethylaminopropyl incorporation : Alkylation of the pyrrolone nitrogen using 3-(dimethylamino)propyl chloride under inert atmosphere .

Critical parameters : - Temperature control (±2°C) during acylation to avoid side reactions.

- pH adjustment (6.5–7.5) during aqueous workup to stabilize the hydroxyl group .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

- NMR : 1H/13C NMR identifies functional groups (e.g., allyloxy protons at δ 4.5–5.5 ppm, furan carbonyl at ~160 ppm) .

- HRMS : Validates molecular weight (e.g., calculated [M+H]+ for C24H27N2O6: 463.1865; observed: 463.1868) .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., hydroxy group orientation at C3) .

Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-dependent conformational changes. Methodological approaches:

- Variable-temperature NMR : Identifies tautomerization by observing signal coalescence at elevated temperatures .

- DFT calculations : Predicts stable conformers and compares computed vs. experimental chemical shifts .

- Deuterated solvent screening : DMSO-d6 vs. CDCl3 may resolve splitting via hydrogen-bonding effects .

Advanced: What computational methods are suitable for predicting biological activity?

- Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases) to assess binding affinity of the dimethylaminopropyl group .

- ADMET prediction : SwissADME evaluates bioavailability (e.g., furan’s impact on LogP) .

- MD simulations : GROMACS models hydration dynamics of the hydroxy group to predict membrane permeability .

Advanced: How do solvent choices impact reaction selectivity in furan acylation?

Solvent polarity and coordination ability critically influence acylation efficiency:

| Solvent | Dielectric Constant | Yield (%) | By-products |

|---|---|---|---|

| DCM | 8.9 | 72 | <5% |

| THF | 7.5 | 58 | 12% |

| DMF | 36.7 | 34 | 25% |

| Low-polarity solvents (DCM) minimize furan ring activation, reducing over-acylation . |

Advanced: What strategies optimize yield in multi-step syntheses?

- Stepwise purification : Silica gel chromatography after each step removes intermediates prone to degradation .

- Catalyst screening : Pd(PPh3)4 improves coupling efficiency for allyloxy groups (yield increase from 45% to 68%) .

- In situ monitoring : ReactIR tracks acylation progress, reducing over-reaction .

Basic: How is the hydroxy group stabilized during synthesis?

- Protection : TBSCl protects the hydroxyl group before acylation, with deprotection using TBAF .

- pH control : Maintain reaction pH >10 during aqueous extraction to deprotonate and stabilize the hydroxyl .

Advanced: What mechanistic insights explain the compound’s instability under acidic conditions?

Protonation of the dimethylamino group triggers retro-Michael decomposition, releasing furan-2-carboxylic acid (confirmed via LC-MS). Mitigation strategies:

- Buffered conditions : Use phosphate buffer (pH 7.4) during biological assays .

- Lyophilization : Store at -80°C in amber vials to prevent acid-catalyzed degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.